2-Aminobenzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

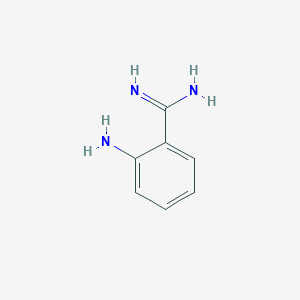

2-Aminobenzamidine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

Mechanism and Therapeutic Potential

2-Aminobenzamidine derivatives have been identified as promising HDAC inhibitors. These compounds have shown potential in reversing heterochromatin-mediated silencing, particularly in the context of neurodegenerative diseases such as Friedreich ataxia (FRDA). Studies indicate that these inhibitors can significantly increase the expression of frataxin (FXN) mRNA in lymphocytes from patients with FRDA, suggesting a therapeutic avenue for increasing FXN protein levels in affected tissues .

Case Studies and Findings

- Clinical Trials : A notable clinical trial involving a specific 2-aminobenzamide HDAC inhibitor demonstrated increased FXN mRNA and histone acetylation in peripheral blood mononuclear cells from FRDA patients. The results indicated that the drug's effective concentration was comparable to that required for inducing similar changes in neuronal cells derived from induced pluripotent stem cells (iPSCs) .

- Animal Models : Research using transgenic mouse models for FRDA showed that 2-aminobenzamide derivatives led to significant increases in frataxin protein expression and improved neuronal health. These findings support the potential for chronic use of these compounds in treating FRDA .

Antithrombotic Applications

Development of Novel Antithrombotic Agents

A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their antithrombotic properties. One compound, designated 8g , exhibited promising antithrombotic activity comparable to standard treatments like aspirin and warfarin but with a significantly reduced risk of increased bleeding time .

Data Summary

| Compound | Antithrombotic Activity (%) | Bleeding Time (min) | Prothrombin Time (min) |

|---|---|---|---|

| 8g | 48 | 11.2 | 118.2 |

| Warfarin | 50 | Increased | 118.2 |

| Aspirin | Varies | Increased | Varies |

These results indicate that compound 8g may offer a better therapeutic window than traditional anticoagulants, making it a candidate for further development in cardiovascular therapies .

Antimicrobial Properties

Synthesis and Biological Evaluation

Research has also focused on the antimicrobial properties of various 2-aminobenzamide derivatives. A study synthesized several compounds and tested them against various bacterial and fungal strains. One derivative demonstrated superior antifungal activity against Aspergillus fumigatus compared to standard antifungal drugs .

Case Study Findings

- Antifungal Activity : The most active compound showed excellent antifungal effects against Saccharomyces cerevisiae and Candida albicans, indicating its potential as a new antifungal agent .

- Antibacterial Activity : The synthesized compounds also exhibited good antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their broad-spectrum antimicrobial potential .

Propiedades

IUPAC Name |

2-aminobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H3,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKDEBYYRWXEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466787 |

Source

|

| Record name | 2-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86329-62-6 |

Source

|

| Record name | 2-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.